Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 12.64 ppm (s, 1H) : Pyrimidine ring NH.
- δ 10.97 ppm (s, 1H) : Hydroxyl (-OH) proton.
- δ 8.24 ppm (s, 1H) : Methine proton (=CH) of the propan-2-yl group.
- δ 7.3–7.5 ppm (m, 5H) : Aromatic protons from the benzyl moiety.
- δ 3.86 ppm (s, 3H) : Methyl ester (-OCH₃).
- δ 1.45 ppm (s, 6H) : Two methyl groups on the propan-2-yl substituent.
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) and Raman Spectroscopic Fingerprinting
IR (KBr, cm⁻¹) :
- 3420–3200 : Broad stretch from O-H and N-H bonds.
- 1720–1680 : Strong carbonyl stretches (ester C=O, pyrimidine C=O).
- 1520–1480 : Aromatic C=C bending.
- 1250 : C-O-C asymmetric stretch of the benzyloxy group.
Raman (100–4000 cm⁻¹) :
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- Base peak at m/z 361.35 : Corresponds to the molecular ion [M+H]⁺.
- m/z 256.12 : Loss of the benzyloxycarbonyl group (-105 Da).
- m/z 197.08 : Further fragmentation of the pyrimidine ring.
| Technique | Key Observations |
|---|---|
| ¹H NMR | NH (δ 12.64), OH (δ 10.97), aromatic protons (δ 7.3–7.5), methyl groups (δ 1.45) |
| IR | O-H/N-H (3420–3200 cm⁻¹), C=O (1720–1680 cm⁻¹), C-O-C (1250 cm⁻¹) |
| Mass Spectrometry | Molecular ion at m/z 361.35, fragments at m/z 256.12 and 197.08 |
Properties
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-17(2,20-16(24)26-9-10-7-5-4-6-8-10)15-18-11(14(23)25-3)12(21)13(22)19-15/h4-8,21H,9H2,1-3H3,(H,20,24)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVUTAZNLHLBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715719 | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519032-08-7 | |
| Record name | Methyl 1,6-dihydro-5-hydroxy-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519032-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a benzyloxycarbonylamino group under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization and filtration to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized pyrimidine derivative, while reduction may produce a more reduced form of the compound .
Scientific Research Applications
Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Table 1: Key Structural and Crystallographic Parameters
Key Observations:
Dihedral Angle Variations: Compound A’s planar pyrimidinone ring (45.9° dihedral angle) contrasts with the twisted conformation in Shang et al. (2007) . The 6-methoxy derivative (118.9° dihedral angle) shows greater ring distortion due to steric effects . Compound B (1-methyl substitution) adopts a V-shaped geometry with a dihedral angle of 43.1°, enhancing rigidity .
Hydrogen Bonding :
- Compound A ’s stability is attributed to intramolecular O—H⋯O bonds and intermolecular N—H⋯O interactions .
- The 6-methoxy derivative lacks intramolecular stabilization, relying solely on intermolecular bonds .
Impact of Substituents :
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Compound A | 6-Methoxy Derivative | Compound B |
|---|---|---|---|
| Melting Point (°C) | 183–185 | Not reported | 175–178 |
| Solubility | Moderate in MeOH | Low in polar solvents | High in DMSO |
| Hydrogen Bond Donors | 3 | 2 | 3 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
Biological Activity
Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a pyrimidine derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications and mechanisms of action. The following sections will explore its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process starting from benzyl (1-cyano-1-methylethyl) carbamate and dimethyl acetylene dicarboxylate. The reaction is typically conducted in xylene under controlled temperature conditions. The final product is obtained through recrystallization from ethanol, yielding colorless block-shaped crystals suitable for X-ray crystallography analysis .
Key Structural Features:
- Chemical Formula: C17H19N3O6
- Molecular Weight: 361.35 g/mol
- Melting Point: 391–393 K
- Dihedral Angle: 52.26° between the benzene and pyrimidine rings .
Biological Activity
The biological activity of this compound has been studied across various domains, including its effects on enzymatic pathways and receptor interactions.
Enzyme Inhibition
One of the significant biological activities observed is its inhibitory effect on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit enzymes related to nucleic acid metabolism, which could have implications in cancer therapy .
Receptor Interactions
The compound interacts with several receptors, indicating a broad spectrum of potential pharmacological effects:
- Adrenergic Receptors: Involved in cardiovascular regulation.
- 5-HT Receptors: Linked to mood regulation and anxiety.
- Angiotensin Receptors: Relevant in blood pressure regulation .
Case Studies
-
Cancer Research:
A study investigated the effects of this compound on cancer cell lines. The results indicated that it significantly inhibited cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . -
Cardiovascular Studies:
In another study focusing on cardiovascular health, the compound demonstrated a capacity to modulate adrenergic receptor activity, which could lead to improved outcomes in conditions such as hypertension and heart failure .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C17H19N3O6 |
| Molecular Weight | 361.35 g/mol |
| Melting Point | 391–393 K |
| Solubility | Soluble in methanol |
| Bioactivity | Enzyme inhibition |
| Biological Activity | Effect |
|---|---|
| Enzyme Inhibition | Nucleic acid metabolism |
| Adrenergic Receptor Interaction | Cardiovascular regulation |
| 5-HT Receptor Interaction | Mood regulation |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions starting with dihydropyrimidine precursors. A common approach includes:
- Cyclocondensation : Using aldehydes, urea derivatives, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidine core .
- Functionalization : Introducing the benzyloxycarbonylamino group via nucleophilic substitution or coupling reactions.
- Optimization : Employing Design of Experiments (DoE) to vary parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical factors affecting yield .
Q. What spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents). For example, the downfield shift of the carbonyl group (C=O) near 165–170 ppm in C NMR verifies the dihydropyrimidine ring .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts using reverse-phase columns (C18) with UV detection at 254 nm .
- FT-IR : Validates functional groups (e.g., N-H stretch at 3300 cm, C=O at 1700 cm) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation : Use gloves (nitrile) and goggles due to skin/eye irritation risks (H315, H319) .
- Storage : Store sealed at 2–8°C to prevent hydrolysis of the benzyloxycarbonyl group .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles (H335) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates to predict regioselectivity in substitution reactions (e.g., benzyloxycarbonyl group placement) .
- Solvent Effects : COSMO-RS simulations optimize solvent choice by modeling solvation free energy, reducing trial-and-error in experimental screening .
- Feedback Loops : Integrate computational predictions with experimental data (e.g., HPLC yields) to refine reaction pathways iteratively .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Cross-Validation : Compare NMR chemical shifts across studies (e.g., dihydropyrimidine ring protons at δ 6.5–7.5 ppm) to identify inconsistencies caused by solvent effects or impurities .
- Reproducibility Checks : Replicate published protocols with controlled variables (e.g., anhydrous conditions) to isolate yield discrepancies due to moisture sensitivity .
- Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks ([M+H] at m/z 361.35) and rule out isomeric byproducts .
Q. What strategies are effective in analyzing the compound’s thermal stability and degradation pathways?
- Thermogravimetric Analysis (TGA) : Measures weight loss upon heating (e.g., decomposition onset at ~200°C) to assess stability under storage conditions .
- DSC : Identifies phase transitions (e.g., melting points) and exothermic degradation events .
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC to simulate long-term storage .
Q. How does the compound’s regioselectivity in reactions impact its utility in synthesizing derivatives?
- Mechanistic Insights : The electron-withdrawing benzyloxycarbonyl group directs nucleophilic attacks to the C4 position of the dihydropyrimidine ring, enabling selective functionalization .
- Case Study : In Suzuki-Miyaura coupling, regioselectivity is controlled by ligand choice (e.g., Pd(PPh) vs. XPhos), yielding C4-aryl derivatives with >80% selectivity .
- Challenges : Competing reactions at the C5-hydroxy group require protecting groups (e.g., TMSCl) to avoid side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
